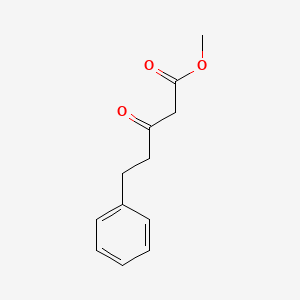

Methyl 3-oxo-5-phenylpentanoate

Description

Methyl 3-oxo-5-phenylpentanoate (CAS: Not explicitly provided; structurally related to ethyl ester CAS 17071-29-3) is a β-keto ester featuring a phenyl group at the terminal carbon and a methyl ester moiety. Its molecular formula is C₁₂H₁₄O₃, with a molecular weight of 206.24 g/mol. This compound is widely used as a synthetic intermediate in pharmaceuticals and asymmetric catalysis due to its reactive β-keto group and aromatic phenyl substituent .

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

methyl 3-oxo-5-phenylpentanoate |

InChI |

InChI=1S/C12H14O3/c1-15-12(14)9-11(13)8-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |

InChI Key |

SQVSJIIOQBUFOS-UHFFFAOYSA-N |

SMILES |

COC(=O)CC(=O)CCC1=CC=CC=C1 |

Canonical SMILES |

COC(=O)CC(=O)CCC1=CC=CC=C1 |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

Methyl 3-oxo-5-phenylpentanoate serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of complex molecules through various chemical reactions, including:

- Condensation Reactions : The compound can undergo condensation reactions to form larger and more complex structures.

- Functional Group Transformations : It can be modified to introduce different functional groups, enhancing its utility in synthesizing derivatives with specific properties.

Case Study: Synthesis of Derivatives

A study demonstrated the reaction of this compound with phenylacetic acid and methyl vinyl ketone, yielding various derivatives that exhibited improved biological activities compared to the parent compound .

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry due to its potential biological activities, including:

- Anti-inflammatory Properties : Research indicates that this compound may exhibit anti-inflammatory effects, making it a candidate for developing new anti-inflammatory drugs.

In vitro studies have shown that derivatives of this compound can inhibit specific enzymes involved in inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases .

Enzyme Inhibition Studies

This compound has been investigated for its role as an enzyme inhibitor. Its structural features allow it to interact with various enzymes, potentially modulating their activity.

Key Findings:

- Interaction with Metabolic Pathways : The compound has been shown to interact with enzymes that play critical roles in metabolic pathways related to inflammation and pain signaling .

Industrial Applications

In addition to its research applications, this compound is also considered for use in industrial settings due to its favorable chemical properties:

- Continuous Flow Synthesis : The compound can be produced efficiently using continuous flow techniques, which enhance yield and purity while minimizing waste.

Comparison with Similar Compounds

Key Characteristics:

- Structure : Features a ketone at position 3 and a phenyl group at position 3.

- Synthesis : Prepared via reactions involving Meldrum’s acid and acid chlorides (43% yield) or via diazoacetate and SnCl₂-mediated protocols .

- Applications: Critical in enantioselective reductions to produce chiral alcohols (e.g., (3R)-hydroxy derivatives) and in synthesizing triazolopyrimidinone derivatives for pharmacological evaluation .

Comparison with Structurally Similar Compounds

Ethyl 3-oxo-5-phenylpentanoate

- Molecular Formula : C₁₃H₁₆O₃ (MW: 220.27 g/mol)

- CAS : 17071-29-3

- Key Differences :

- The ethyl ester group increases molecular weight and alters solubility (more lipophilic than the methyl ester).

- Used in biocatalytic reductions with G. alkanivorans and A. sydowii, showing higher stereoselectivity in some reactions compared to methyl analogs .

- NMR Ethyl group protons appear as a quartet (δ 4.19 ppm, J = 7.2 Hz) vs. a singlet for methyl esters .

Methyl 4-((tert-butoxycarbonyl)amino)-3-oxo-5-phenylpentanoate

Ethyl 5-oxo-5-(3,4,5-trimethoxyphenyl)pentanoate

3-Ethyl-5-methoxy-3-methyl-5-oxopentanoic Acid

- Molecular Formula : C₉H₁₄O₅ (MW: 202.21 g/mol)

- CAS : 5338-98-7

- Key Differences: Aliphatic substituents (ethyl, methyl) replace the phenyl group, reducing aromatic interactions. Methoxy group alters electronic properties, impacting keto-enol tautomerism .

Comparative Data Table

Key Research Findings

Reactivity in Asymmetric Reductions

Pharmacological Derivatives

- Ethyl 3-oxo-5-phenylpentanoate derivatives (e.g., triazolopyrimidinones) exhibit non-opioid analgesic activity in preclinical models .

- Methyl esters are preferred for CNS-targeted drugs due to lower molecular weight and improved blood-brain barrier penetration .

Preparation Methods

Acid-Catalyzed Esterification

The direct esterification of 3-oxo-5-phenylpentanoic acid with methanol represents a foundational approach. Sulfuric acid or p-toluenesulfonic acid (PTSA) catalyzes the reaction, typically conducted under reflux conditions (60–80°C) for 6–12 hours. This method achieves moderate yields (65–75%) but requires careful control of water removal to shift equilibrium toward ester formation.

Catalytic Enhancements with 4-Dimethylaminopyridine (DMAP)

Incorporating DMAP (0.5–1.0 mol%) significantly accelerates esterification by activating the carbonyl group of the acid. Under anhydrous conditions and temperatures of 80–120°C, yields improve to 85–90%. The protocol minimizes side reactions such as ketone reduction or transesterification, ensuring high product purity (>98%).

Claisen Condensation Approaches

Crossed Claisen Condensation

A crossed Claisen condensation between methyl acetoacetate and benzylacetone offers a route to the target compound. Using sodium hydride (NaH) or lithium diisopropylamide (LDA) as a base in tetrahydrofuran (THF), the reaction proceeds at −78°C to 25°C. This method yields 70–80% of the β-keto ester but requires strict stoichiometric control to avoid self-condensation byproducts.

Solvent and Base Optimization

Replacing THF with dichloromethane (DCM) and employing catalytic potassium tert-butoxide (t-BuOK) enhances reaction efficiency. Photochemical activation under blue LED light (440 nm) further reduces reaction times to 2–4 hours while maintaining yields of 75–85%.

Photochemical Synthesis

Radical-Mediated Ketone Formation

Recent advances utilize photoredox catalysis to construct the β-keto ester moiety. Irradiating a mixture of methyl pent-4-enoate and benzyl bromide with a 40 W blue LED (λₘₐₓ = 440 nm) in the presence of a ruthenium-based photocatalyst (e.g., [Ru(bpy)₃]²⁺) generates radicals that couple to form the ketone intermediate. Subsequent esterification with methanol achieves overall yields of 60–70%.

Advantages of Photochemical Methods

This approach eliminates the need for strong bases or high temperatures, reducing energy consumption and side reactions. However, scalability remains challenging due to light penetration limitations in large-scale reactors.

Catalytic Methods Using DMAP and Recyclable Solvents

One-Pot Synthesis from Isobutyryl Methyl Acetate

Adapting methodologies from amidation reactions, isobutyryl methyl acetate reacts with benzyl alcohol derivatives in the presence of DMAP (0.005–20 mol%) and 2,6-lutidine. Refluxing in toluene or sherwood oil at 80–120°C under atmospheric pressure affords methyl 3-oxo-5-phenylpentanoate in 90–96% yield. Vacuum distillation enables solvent and excess reagent recovery, aligning with green chemistry principles.

Reaction Kinetics and Byproduct Management

Kinetic studies reveal that maintaining temperatures below 120°C prevents thermal decomposition of the β-keto ester. Impurities such as 5-phenylpentan-3-one are minimized by rapid product crystallization during workup.

Comparative Analysis of Synthetic Methods

Table 1. Performance Metrics of Key Preparation Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Acid-Catalyzed Esterification | 65–75 | 92–95 | 6–12 | Low cost, simple setup | Equilibrium-limited, moderate yield |

| DMAP-Catalyzed Esterification | 85–90 | >98 | 4–6 | High purity, scalable | Requires anhydrous conditions |

| Crossed Claisen Condensation | 70–80 | 90–94 | 3–5 | Atom-efficient | Sensitive to stoichiometry |

| Photochemical Synthesis | 60–70 | 88–92 | 2–4 | Mild conditions, no bases | Limited scalability |

| One-Pot DMAP Method | 90–96 | >98 | 3–5 | Solvent recycling, high yield | High catalyst loading required |

Q & A

Q. What are the optimized synthetic routes for Methyl 3-oxo-5-phenylpentanoate, and how do reaction conditions influence yield?

this compound is synthesized via condensation reactions. For example, reacting Meldrum’s acid with an acid chloride (e.g., compound 36) in dichloromethane (DCM) and pyridine, followed by flash column chromatography (ethyl acetate/ether), yields the product in 43% purity >90% . Alternative methods using ethyl 3-oxo-5-phenylpentanoate as a precursor achieve 65% isolated yield via optimized esterification, confirmed by NMR and HRMS . Yield discrepancies may arise from solvent choice, temperature, or purification techniques.

Q. What analytical methods are recommended for characterizing this compound?

Key techniques include:

- 1H/13C NMR : For structural confirmation (e.g., δ 2.80–3.00 ppm for methylene protons, δ 201.7 ppm for ketone carbon) .

- FT-IR : Peaks at 1719 cm⁻¹ (ester C=O) and 1739 cm⁻¹ (ketone C=O) .

- HRMS : Exact mass verification (e.g., observed m/z 220.1100 for C13H16O3) .

- UPLC-MS : Purity assessment (>90%) and intermediate tracking .

Q. What safety protocols are critical when handling this compound?

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact .

- Store waste separately and dispose via certified hazardous waste services .

- Note flammability (flash point ~71°C) and irritant properties (WGK Germany class 3) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Quantum chemistry and QSPR (Quantitative Structure-Property Relationship) models can simulate electron distribution at the ketone and ester moieties, guiding predictions of nucleophilic attack sites. For example, CC-DPS technology uses neural networks to profile reactivity based on molecular descriptors like electrophilicity index .

Q. How do researchers reconcile contradictory synthetic yields (e.g., 43% vs. 65%) for this compound?

Yield variations may stem from:

- Purification methods : Flash chromatography (ethyl acetate/ether) vs. distillation .

- Reagent purity : Impurities in starting materials (e.g., acid chloride 36) .

- Catalytic vs. stoichiometric conditions : Pyridine’s role as a base or catalyst . Systematic optimization studies (DoE) are recommended to identify critical factors.

Q. What side reactions occur during the synthesis of this compound, and how are they mitigated?

Common side reactions include:

Q. What mechanistic insights explain its role as a Keap1 inhibitor intermediate?

this compound serves as a precursor for pyrazole derivatives (e.g., compound 44) via cyclocondensation. The ketone group facilitates enolate formation, which reacts with hydrazines to form pyrazole cores critical for Keap1 binding . NMR monitoring of intermediate enolate species is advised .

Q. How does this compound compare structurally and functionally to analogs like Methyl 3-oxovalerate?

- Solubility : Methyl 3-oxovalerate is water-insoluble but miscible in organic solvents, similar to this compound .

- Reactivity : The phenyl group in this compound enhances π-π stacking in target binding, unlike aliphatic analogs .

- Synthetic utility : Both are β-keto esters, but the phenyl group expands applications in aromatic heterocycle synthesis .

Q. What stability challenges arise under varying pH or temperature conditions?

Q. What strategies validate its role in cytotoxic agent development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.